methyl 2-(3-amino-2-methylphenyl)acetate
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Overview
Description
Methyl 2-(3-amino-2-methylphenyl)acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid and contains an amino group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-2-methylphenyl)acetate can be achieved through several methods. One common approach involves the reaction of 3-amino-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired ester compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(3-amino-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-2-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-nitro-2-methylphenyl)acetate
- Methyl 2-(3-hydroxy-2-methylphenyl)acetate
- Methyl 2-(3-chloro-2-methylphenyl)acetate
Uniqueness
Methyl 2-(3-amino-2-methylphenyl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for the formation of hydrogen bonds and participation in nucleophilic substitution reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
1261877-85-3 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-8(6-10(12)13-2)4-3-5-9(7)11/h3-5H,6,11H2,1-2H3 |
InChI Key |
SYUJMOULALCXID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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